2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide
Overview
Description
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic uses in various diseases. The compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mechanism of Action
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in B cell receptor signaling. By inhibiting BTK, 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide blocks the activation and proliferation of B cells, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to reduce the production of autoantibodies and improve disease symptoms in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic option for diseases of the central nervous system. However, one limitation of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is the development of more soluble analogs of the compound, which would improve its bioavailability and ease of administration. Another direction is the study of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in combination with other drugs, which may enhance its therapeutic efficacy. Additionally, the potential uses of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in diseases other than cancer and autoimmune disorders should be explored. Finally, the safety and efficacy of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Scientific Research Applications
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic uses in various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
properties
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(morpholine-4-carbonyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-3-2-4-15(11-13)20-26(23,24)17-12-14(5-6-16(17)19)18(22)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWPLBKUQHCCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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